molecular formula C15H16N2S B14126899 N-Benzyl-4-(methylthio)benzimidamide

N-Benzyl-4-(methylthio)benzimidamide

Cat. No.: B14126899
M. Wt: 256.4 g/mol
InChI Key: GFKUTZMWPCJEAR-UHFFFAOYSA-N
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Description

N-Benzyl-4-(methylthio)benzimidamide is a benzimidamide derivative characterized by a benzyl group attached to the amidine nitrogen and a methylthio (-SMe) substituent at the para position of the benzene ring (Fig. 1). This compound is synthesized via multi-step organic reactions, as evidenced by its preparation from precursors dissolved in tetrahydrofuran (THF) .

Properties

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

N'-benzyl-4-methylsulfanylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2S/c1-18-14-9-7-13(8-10-14)15(16)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

GFKUTZMWPCJEAR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(methylthio)benzimidamide typically involves the reaction of 4-(methylthio)benzimidamide with benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(methylthio)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-(methylthio)benzimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(methylthio)benzimidamide involves its interaction with specific molecular targets. The benzimidamide core can bind to enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Molecular Interactions

Fluorinated Benzimidamides

Compounds like (E)-2-fluoro-N′-phenylbenzimidamide and (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide exhibit N–H⋯F hydrogen bonding and C–H⋯F interactions, which stabilize their crystal lattices . For instance, fluorinated analogues are sparingly soluble in non-polar solvents like hexane , whereas methylthio derivatives likely exhibit enhanced solubility in organic solvents due to increased hydrophobicity.

Hydroxymethyl and Hydroxy Derivatives

N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide () features polar hydroxyl groups, enabling O–H⋯N/O hydrogen bonding. This contrasts with the methylthio group, which lacks hydrogen-bonding donors but may participate in van der Waals interactions or sulfur-mediated contacts, influencing both solid-state stability and biological target binding.

Comparative Data Table

Compound Name Substituents Key Interactions Biological Activity Solubility Profile
N-Benzyl-4-(methylthio)benzimidamide Benzyl, -SMe S⋯π, van der Waals Potential antiviral (inferred) Likely organic-soluble
(E)-2-fluoro-N′-phenylbenzimidamide Phenyl, -F N–H⋯F, C–H⋯F Not reported Sparingly soluble in hexane
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate -SMe, -COOCH₃ O–H⋯O, S⋯π HBV inhibition (10 µM) Moderate polarity
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide -OH, -CH₂OH O–H⋯N, O–H⋯O Not reported Polar solvent-soluble

Key Research Findings

  • Crystal Engineering : Fluorinated benzimidamides leverage halogen bonds for isostructurality , whereas methylthio derivatives may rely on sulfur’s polarizability for lattice stabilization, though direct crystallographic data are needed for confirmation.
  • Synthetic Accessibility : The methylthio group can be introduced regioselectively via alkylation (e.g., CH₃I), as shown in , offering a scalable route for this compound synthesis.
  • Drug Design Implications : The methylthio group’s balance of hydrophobicity and moderate electronic effects could enhance blood-brain barrier penetration relative to polar fluorinated or hydroxylated analogues .

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